molecular formula C17H20N2S B15152643 1-[2-Methyl-6-(propan-2-yl)phenyl]-3-phenylthiourea

1-[2-Methyl-6-(propan-2-yl)phenyl]-3-phenylthiourea

Cat. No.: B15152643
M. Wt: 284.4 g/mol
InChI Key: BFUNIHSGMUFCFC-UHFFFAOYSA-N
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Description

3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group, a methyl group, and a phenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea typically involves the reaction of 2-isopropyl-6-methylphenyl isocyanate with phenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylbenzene. The reaction mixture is heated to reflux under a nitrogen atmosphere for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential toxicity of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The phenyl and isopropyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-isopropyl-6-methylphenyl)-1-phenylisothiocyanate
  • 2-isopropyl-6-methylphenyl isocyanate
  • Phenyl isothiocyanate

Uniqueness

3-(2-isopropyl-6-methylphenyl)-1-phenylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(2-methyl-6-propan-2-ylphenyl)-3-phenylthiourea

InChI

InChI=1S/C17H20N2S/c1-12(2)15-11-7-8-13(3)16(15)19-17(20)18-14-9-5-4-6-10-14/h4-12H,1-3H3,(H2,18,19,20)

InChI Key

BFUNIHSGMUFCFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

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